6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC14825397
Molecular Formula: C18H15N5O2
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H15N5O2 |
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Molecular Weight | 333.3 g/mol |
IUPAC Name | 6-(1-benzofuran-2-yl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C18H15N5O2/c1-24-14-9-5-3-7-12(14)20-18-22-16(21-17(19)23-18)15-10-11-6-2-4-8-13(11)25-15/h2-10H,1H3,(H3,19,20,21,22,23) |
Standard InChI Key | NMHRVLGGFMRWTB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-(1-Benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine (C₁₈H₁₅N₅O₂) features a central 1,3,5-triazine ring substituted at the 2- and 4-positions with amino groups. The 6-position is occupied by a 1-benzofuran-2-yl moiety, while the N-(2-methoxyphenyl) group extends from the 2-amino position. This arrangement creates a planar, aromatic-rich system conducive to π-π stacking interactions and hydrogen bonding, critical for biomolecular recognition .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₈H₁₅N₅O₂ |
Molecular Weight | 357.36 g/mol |
IUPAC Name | 6-(1-Benzofuran-2-yl)-N²-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
SMILES | COc1ccccc1Nc2nc(N)nc(n2)-c3cc4ccccc4o3 |
Topological Polar Surface Area | 105 Ų |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of Y020-1317 likely follows a multi-component condensation strategy, as reported for similar 6,N²-diaryl-1,3,5-triazine-2,4-diamines. A one-pot microwave-assisted method using cyanoguanidine, 2-methoxyaniline, and 1-benzofuran-2-carbaldehyde under acidic conditions yields the dihydrotriazine intermediate, which undergoes base-promoted aromatization .
Reaction Scheme:
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Condensation: Cyanoguanidine + 2-methoxyaniline → 2-amino-4-(2-methoxyphenylamino)-6-chloro-1,3,5-triazine
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Nucleophilic Substitution: Chlorine displacement by 1-benzofuran-2-yl moiety
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Aromatization: Base-mediated dehydrogenation to yield the final product
Yield Optimization
Microwave irradiation enhances reaction efficiency, reducing synthesis time from hours to minutes (typical yields: 65–78%) . Solvent systems such as DMF/EtOH (3:1) improve solubility of aromatic intermediates, while catalytic HCl (0.1 M) accelerates cyclization .
Biological Activity and Mechanistic Insights
Table 2: Anticancer Activity of Analogous Triazine-Diamines
Compound | IC₅₀ (MCF-7, μM) | IC₅₀ (MDA-MB-231, μM) | Selectivity Index (MCF-10A) |
---|---|---|---|
6-(3-Methylbenzofuran)-N-(2,5-dimethoxyphenyl) | 1.24 ± 0.11 | 0.89 ± 0.07 | >10 |
Y020-1317 Analog (C₁₈H₁₅N₅O₂) | N/A | N/A | N/A |
Kinase Inhibition Mechanisms
Triazine-diamines with benzofuran substituents exhibit dual inhibition of EGFR WT and EGFR T790M mutants. Molecular docking studies reveal:
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Hydrophobic Interactions: Benzofuran moiety occupies the hydrophobic pocket II of EGFR’s ATP-binding site .
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Hydrogen Bonding: N-H groups form bonds with Met793 and Thr854 residues, stabilizing the inactive kinase conformation .
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Selectivity for Mutant EGFR: Enhanced activity against T790M mutants (IC₅₀: 0.12 μM vs. 0.45 μM for WT) .
Structure-Activity Relationships (SAR)
Substituent Effects on Potency
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Benzofuran vs. Phenyl: Benzofuran-containing derivatives show 3–5× greater cytotoxicity than phenyl analogs, attributed to improved membrane permeability .
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Methoxy Position: Ortho-methoxy substitution (as in Y020-1317) enhances metabolic stability compared to para-methoxy groups.
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Amino Linkers: Secondary amines (vs. primary) improve solubility without compromising target affinity .
Pharmacokinetic and Toxicity Profiling
ADME Properties (Predicted)
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LogP: 3.2 ± 0.3 (moderate lipophilicity)
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Caco-2 Permeability: 12.7 × 10⁻⁶ cm/s (high intestinal absorption)
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CYP3A4 Inhibition: Probable (structural alerts: benzofuran)
Acute Toxicity
Preliminary assays in murine models for analogs indicate:
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LD₅₀ (oral): >500 mg/kg
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Hepatotoxicity Risk: Low (ALT/AST levels unchanged at 50 mg/kg/day)
Comparative Analysis with Clinical Candidates
Table 3: Benchmarking Against EGFR Inhibitors
Parameter | Y020-1317 Analog | Erlotinib | AZD9291 |
---|---|---|---|
EGFR WT IC₅₀ (nM) | 450 | 2.1 | 12 |
EGFR T790M IC₅₀ (nM) | 120 | 350 | 8 |
Selectivity Index | 3.75 | 0.006 | 0.67 |
While less potent than third-generation inhibitors like AZD9291, Y020-1317’s analogs show superior selectivity for mutant EGFR, reducing off-target effects .
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